molecular formula C10H10F3NO2 B1601120 Ethyl 2-amino-4-trifluoromethylbenzoate CAS No. 65568-55-0

Ethyl 2-amino-4-trifluoromethylbenzoate

Cat. No. B1601120
Key on ui cas rn: 65568-55-0
M. Wt: 233.19 g/mol
InChI Key: RJKBQTRDYFUQQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04060638

Procedure details

19.8 grams of 4-trifluoromethylanthranilic acid are dissolved in 350 ml of anhydrous ethanol and 300 ml of dry toluene. To this solution is added 21.8 grams of anhydrous p-toluenesulfonic acid. The solution is refluxed under an extractor containing a thimble of anhydrous magnesium sulfate for 2 weeks with periodic replacement of the drying agent. The solvent is then removed on a rotary evaporator. The residue is treated with 200 ml of 2N sodium hydroxide. The resultant mixture is extracted thrice with combined 75 ml portions of diethylether. The combined extracts are washed with 2N sodium hydroxide, then distilled water and finally brine. The organic solution is dried over anhydrous potassium carbonate. The drying agent is filtered off, and the solvent is removed on a rotary evaporator. The resultant oil is chromatographed on a filter column of silica gel with chloroform as the eluant. The first fractions contain 4-trifluoromethylanthranilic acid ethyl ester, which is recovered by crystallization. Melting Point: 42°-43° C.
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([NH2:12])[C:6](=[CH:10][CH:11]=1)[C:7]([OH:9])=[O:8].[C:15]1(C)C=CC(S(O)(=O)=O)=C[CH:16]=1.S([O-])([O-])(=O)=O.[Mg+2]>C(O)C.C1(C)C=CC=CC=1>[CH2:15]([O:8][C:7](=[O:9])[C:6]1[C:5](=[CH:4][C:3]([C:2]([F:13])([F:14])[F:1])=[CH:11][CH:10]=1)[NH2:12])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
FC(C=1C=C(C(C(=O)O)=CC1)N)(F)F
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed under an extractor
CUSTOM
Type
CUSTOM
Details
The solvent is then removed on a rotary evaporator
ADDITION
Type
ADDITION
Details
The residue is treated with 200 ml of 2N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The resultant mixture is extracted thrice with combined 75 ml portions of diethylether
WASH
Type
WASH
Details
The combined extracts are washed with 2N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
The drying agent is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The resultant oil is chromatographed on a filter column of silica gel with chloroform as the eluant
CUSTOM
Type
CUSTOM
Details
is recovered by crystallization

Outcomes

Product
Name
Type
Smiles
C(C)OC(C=1C(N)=CC(=CC1)C(F)(F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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